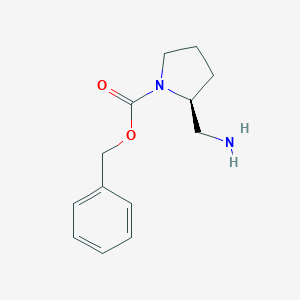

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

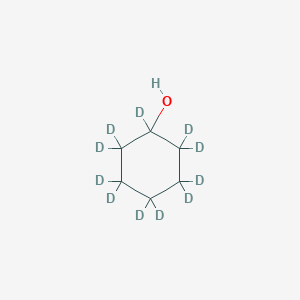

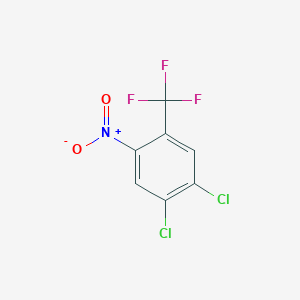

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 141774-68-7 . It has a molecular weight of 234.3 and its IUPAC name is benzyl (2S)-2-(aminomethyl)-1-pyrrolidinecarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of “(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is C13H18N2O2 . The InChI Code is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 .Physical And Chemical Properties Analysis

“(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 370.5±25.0 °C at 760 mmHg . The flash point is 177.9±23.2 °C . The compound has a LogP value of 1.12, indicating its lipophilicity .Applications De Recherche Scientifique

Intermediate in Organic Synthesis

This compound acts as an intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules from simpler ones. It’s used in the synthesis of a wide range of chemicals and pharmaceuticals.

Chiral Building Block

The compound is used as a chiral building block in synthetic chemistry . Chiral compounds have a special property of optical activity, meaning they can rotate the plane of polarized light. This property is important in many biological systems and pharmaceuticals.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

It can be used as a building block to synthesize Imidazo[1,2-b]pyridazine derivatives . These derivatives are known to be potent IKKβ inhibitors. IKKβ inhibitors are being researched for their potential use in treating inflammatory diseases and certain types of cancer.

Synthesis of Carborane Derivatives

The compound can be used to synthesize 1,2-dicarba-closo-dodecaborane (o-carborane) and 1,7-dicarba-closo-dodecaborane (m-carborane) derivatives . These derivatives are potential D2 receptor antagonists. D2 receptor antagonists are used in the treatment of several neurological and psychiatric disorders.

Synthesis of Pyrrolidine Based Merrifield Resin

It can be used to synthesize pyrrolidine based Merrifield resin . This resin acts as a chiral organocatalyst for the asymmetric Michael addition reaction of ketones with nitrostyrenes. This reaction is a key step in the synthesis of many biologically active compounds.

Solvent Miscibility

The compound is miscible with N-methylpyrrolidinone . This property makes it useful in certain chemical reactions and processes that require a common solvent system.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used as building blocks in the synthesis of various bioactive molecules, suggesting that the specific targets may vary depending on the final compound synthesized .

Mode of Action

As a building block, its role in the final bioactive compound can vary widely. It may interact with its targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .

Biochemical Pathways

It has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which are potent ikkβ inhibitors, and carborane derivatives, which are potential d2 receptor antagonists . These suggest that it may be involved in pathways related to inflammation and neurotransmission, respectively.

Result of Action

The compounds it helps synthesize, such as ikkβ inhibitors and d2 receptor antagonists, could have significant effects on cellular signaling and neurotransmission .

Propriétés

IUPAC Name |

benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)